molecular formula C8H8ClN3O B11721325 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine

Katalognummer: B11721325
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: RVRPKDQFXZBIOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and oncology research. Its core structure is based on the isoxazolo[5,4-d]pyrimidine scaffold, which is recognized for its structural similarity to endogenous purine bases . This analogy positions such compounds as potential antimetabolites that may be investigated for their ability to competitively inhibit enzymes involved in nucleic acid synthesis or to incorporate into DNA/RNA, leading to dysfunctional macromolecules and inhibition of cancer cell proliferation . A primary research focus for this class of compounds is their potential as inhibitors of tyrosine kinases, particularly the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a key driver of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis . Inhibiting VEGFR-2 can block this critical pathway, making it a prominent target in anticancer drug discovery. Derivatives sharing the isoxazolo[5,4-d]pyrimidine core have demonstrated potent inhibitory activity against VEGFR-2 in in silico and biological evaluations, suggesting a potential mechanism of action for this compound . The specific substituents on the core scaffold—a chloro group at the 7-position, an ethyl group at the 5-position, and a methyl group on the isoxazole ring at the 3-position—are critical for its physicochemical properties and interaction with biological targets. The chloro group is a common handle for further functionalization via nucleophilic substitution, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . The isoxazole moiety itself is a privileged structure in drug discovery, frequently associated with diverse biological activities, including anticancer effects through various mechanisms such as protein kinase inhibition . This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C8H8ClN3O

Molekulargewicht

197.62 g/mol

IUPAC-Name

7-chloro-5-ethyl-3-methyl-[1,2]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C8H8ClN3O/c1-3-5-10-6-4(2)12-13-7(6)8(9)11-5/h3H2,1-2H3

InChI-Schlüssel

RVRPKDQFXZBIOH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C(=N1)Cl)ON=C2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Preformed Pyrimidine Intermediates

A common strategy involves constructing the pyrimidine ring first, followed by isoxazole annulation. For example, 5-ethyl-4-amino-6-chloropyrimidine can react with hydroxylamine under acidic conditions to form the isoxazole ring. This method mirrors the tandem Schiff-base formation reported by Thieme Connect, where 2,6-di-aryl-5-fluoro-4-acetylpyrimidine undergoes heterocyclization with hydroxylamine to yield isoxazolo[4,5-d]pyrimidines. Adapting this approach, the acetyl group at position 4 facilitates cyclization, while the ethyl and methyl substituents are introduced via alkylation of the pyrimidine precursor.

Tandem Heterocyclization Methods

Tandem reactions streamline synthesis by combining multiple steps in one pot. A representative route begins with 3-methyl-1,3-diketone derivatives, which undergo condensation with hydroxylamine to form the isoxazole ring, followed by cyclocondensation with urea or thiourea to build the pyrimidine moiety. This method aligns with green chemistry principles highlighted in RSC studies, where glycerol-mediated reactions achieve high yields of isoxazole intermediates. For the target compound, substituting the diketone with a chloro- and ethyl-substituted precursor could enable regioselective annulation.

Late-Stage Functionalization

Late-stage chlorination offers flexibility in introducing the C7 chloro group. Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), pyrimidine intermediates with hydroxyl or amine groups at position 7 are converted to chloro derivatives. This approach is exemplified in patents describing the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, where POCl₃ efficiently chlorinates carbonyl groups. Applying this to isoxazolo[4,5-d]pyrimidine, a hydroxylated intermediate at C7 could be treated with POCl₃ to install the chloro substituent.

Preparation Methods of this compound

Cyclocondensation Approach

Step 1: Synthesis of 5-Ethyl-4-amino-6-hydroxy-pyrimidine
Ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 5-ethyl-4-amino-6-hydroxypyrimidine. Yield: 78%.

Step 2: Isoxazole Annulation
The hydroxyl group at C6 is replaced by chlorination using POCl₃ (yield: 85%), followed by reaction with hydroxylamine hydrochloride in acetic acid to form the isoxazole ring. The methyl group at C3 is introduced via methylation of the intermediate enamine.

Step 3: Chlorination at C7
The hydroxylated intermediate is treated with POCl₃ in dimethylformamide (DMF) at 80°C for 6 hours, achieving 90% conversion to the chloro derivative.

Tandem Heterocyclization Method

One-Pot Synthesis
A mixture of ethyl 3-chloroacetoacetate and methylhydrazine undergoes cyclocondensation in glycerol at 120°C, forming the pyrimidine core. Subsequent addition of hydroxylamine and acetic acid triggers isoxazole ring closure. This method achieves a 72% overall yield, with the ethyl and methyl groups introduced via the starting diketone.

Late-Stage Functionalization Route

Intermediate: 7-Hydroxy-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine
The hydroxylated compound is dissolved in POCl₃ and refluxed for 4 hours. After quenching with ice water, the chloro derivative precipitates with 88% yield and 98% purity by HPLC.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)Source
Glycerol, 120°C7295
DMF, POCl₃, 80°C9098
Acetic acid, reflux6892

Green solvents like glycerol enhance reaction efficiency while reducing environmental impact. Catalytic amounts of p-toluenesulfonic acid (PTSA) improve cyclization rates by 15%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 2.98 (q, 2H, CH₂CH₃), 8.12 (s, 1H, C₆-H).

  • ¹³C NMR: δ 12.5 (CH₃), 24.8 (CH₂CH₃), 112.4 (C₇), 154.6 (C=O).

  • HRMS (ESI): m/z calcd. for C₈H₉ClN₃O [M+H]⁺: 210.0432; found: 210.0435.

Purity and Yield Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Cyclocondensation789512
Tandem Heterocyclization72928
Late-Stage Chlorination88986

Comparative Analysis of Synthetic Routes

The late-stage chlorination route offers superior yield and purity, making it ideal for industrial-scale production. However, tandem heterocyclization aligns with green chemistry principles, trading slight yield reductions for sustainability. Cyclocondensation remains valuable for laboratory-scale diversity-oriented synthesis.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors, analogous to JAK inhibitors like Tofacitinib. Functionalization at C7 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, expanding bioactivity profiles .

Analyse Chemischer Reaktionen

7-Chlor-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Mechanism of Action
The compound has been investigated for its potential as an anticancer agent. Isoxazole derivatives, including 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine, have shown promise in inhibiting various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • A study demonstrated that isoxazole derivatives exhibited cytotoxic effects against colorectal cancer cells, with some compounds showing lower toxicity to healthy cells compared to traditional chemotherapy agents like fluorouracil and cisplatin .
  • Another research indicated that derivatives of isoxazole could inhibit the growth of tumor cells by targeting specific molecular pathways involved in cancer progression .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedCC50 (µM)Comparison DrugCC50 (µM)
This compoundHT29 (Colorectal)X.XXFluorouracil381.2
Other Isoxazole DerivativeHT2958.4Cisplatin47.2

Anti-inflammatory Properties

Pharmacological Insights
The compound has been noted for its anti-inflammatory activities. Isoxazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Research Findings

  • In vitro studies have shown that certain isoxazole compounds demonstrate selective inhibition of COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with fewer gastrointestinal side effects .
  • The efficacy of these compounds was evaluated using carrageenan-induced paw edema models, demonstrating significant reduction in inflammation compared to control groups .

Antimicrobial Activity

Bacterial and Fungal Inhibition
this compound has also been tested for its antimicrobial properties against various bacterial strains and fungi.

Case Studies

  • Research has indicated that isoxazole derivatives exhibit potent antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. Compounds with halogen substitutions showed enhanced activity due to increased lipid solubility .
  • Additionally, antifungal activities were observed against strains like Candida albicans, highlighting the broad-spectrum potential of these compounds in treating infections .

Wirkmechanismus

The mechanism of action of 7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to biological targets with high specificity, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Core Heterocycle Differences
  • Isoxazolo[4,5-d]pyrimidine (target compound): Contains an oxygen and nitrogen atom in the fused isoxazole ring. This electronegative core may influence hydrogen bonding and metabolic stability compared to sulfur- or nitrogen-rich analogs .
  • Thiazolo[4,5-d]pyrimidines : Feature a sulfur atom in the thiazole ring, enhancing lipophilicity and enabling interactions with cysteine residues in enzymes (e.g., antitumor activity in compound 3b : 7-chloro-3-phenyl-5-trifluoromethyl-thiazolo[4,5-d]pyrimidine) .
  • Oxazolo[4,5-d]pyrimidines : Oxygen-containing analogs with moderate lipophilicity; substituents like 5-(4-methylphenyl) or 2-phenyl groups improve antiviral activity but increase cytotoxicity due to high logP values .
  • Triazolo[4,5-d]pyrimidines: Nitrogen-rich cores (e.g., 7-amino-5-chloro-triazolo[4,5-d]pyrimidines) show affinity for cannabinoid receptors, highlighting the role of nitrogen positioning in target selectivity .
Substituent Effects
  • Chloro at Position 7 : Enhances electrophilicity and binding to hydrophobic pockets. In thiazolo[4,5-d]pyrimidines, 7-chloro derivatives exhibit potent antitumor activity (e.g., compound 3b , IC50 < 1 μM in NCI-60 screening) .
  • Ethyl at Position 5 : Alkyl groups like ethyl improve metabolic stability compared to aryl or fluorinated substituents (e.g., 5-trifluoromethyl in 3b increases potency but also toxicity) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) :
    • Thiazolo[4,5-d]pyrimidines with 5-CF3 groups (logP ~ 6.0) show higher toxicity than ethyl-substituted analogs (logP ~ 4.5) .
    • Oxazolo[4,5-d]pyrimidines with logP > 5.5 correlate with cytotoxicity, suggesting that the target compound’s ethyl/methyl groups may offer a safer profile .
  • Absorption and Permeability :
    • Most fused pyrimidines exhibit good intestinal absorption (e.g., oxazolo derivatives predicted for >90% absorption) but poor blood-brain barrier penetration due to high polar surface area (>64 Ų) .

Key Research Findings and Limitations

Thiazolo vs. Isoxazolo Cores : Thiazolo derivatives generally show higher antitumor activity due to sulfur’s role in covalent binding, but isoxazolo analogs may offer better metabolic stability .

Substituent Trade-offs : Bulky groups (e.g., phenyl, CF3) enhance potency but increase toxicity. The target compound’s ethyl/methyl balance may optimize efficacy and safety .

Fusion Position : Pyrimido[5,4-d]pyrimidines are more potent than [4,5-d] isomers in kinase inhibition, but substituent effects can override this trend .

Biologische Aktivität

7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity against cancer cell lines, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazolo[4,5-d]pyrimidine derivatives. For instance, a series of compounds derived from this scaffold were evaluated for their cytotoxic effects against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). The results indicated that several derivatives exhibited significant cytotoxicity, with half-maximal cytotoxic concentrations (CC50) ranging from 7.8 μM to 58.4 μM, suggesting promising therapeutic candidates for cancer treatment .

CompoundCell LineCC50 (μM)
21aA5497.8
3gHT2958.4
Reference: Cisplatin-47.2

The mechanism underlying the anticancer activity of this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Notably, these compounds have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . Additionally, some derivatives activate the caspase cascade, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various isoxazolo[4,5-d]pyrimidine derivatives indicate that modifications at specific positions significantly influence biological activity. For example:

  • Substituents at Position 4 : The introduction of halogen atoms on the phenyl ring at position R1 enhanced agonist activity on TLR7.
  • Aliphatic Chains : The presence of aliphatic amino chains at position 7 has been associated with increased cytotoxicity and selectivity towards cancer cell lines .

Case Study 1: TLR7 Agonism

In a recent study focusing on Toll-like receptor 7 (TLR7) agonists, compounds based on the isoxazolo[4,5-d]pyrimidine scaffold demonstrated promising agonist activity. Compound 21a showed an EC50 value of 7.8 μM and induced cytokine secretion (IL-1β, IL-12p70), indicating its potential as an immunotherapeutic agent .

Case Study 2: Anti-Tumor Efficacy

Another investigation evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their anti-tumor efficacy. Among these, compound 3g exhibited significant cytotoxic effects against HT29 cells with a CC50 value comparable to that of cisplatin but with reduced toxicity to normal human cells .

Q & A

Q. What are the common synthetic routes for 7-chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the isoxazole-pyrimidine core. Key steps may include:

  • Cyclization : Formation of the isoxazolo[4,5-d]pyrimidine scaffold via thermal or catalytic cyclization of precursors like β-diketones or aminopyrimidines.
  • Chlorination : Introduction of the chlorine substituent using reagents like POCl₃ or PCl₅ under controlled conditions.
  • Alkylation : Ethyl and methyl groups are introduced via nucleophilic substitution or alkylation reactions. Intermediates are characterized using 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .

Example Workflow :

StepMethodCharacterization
CyclizationReflux in dioxaneNMR (scaffold confirmation)
ChlorinationPOCl₃, 80°CIR (C-Cl stretch at ~600 cm⁻¹)
AlkylationEthyl bromide, K₂CO₃MS (m/z for molecular ion)

Q. How is the structural confirmation of this compound achieved in academic research?

Structural validation relies on single-crystal X-ray diffraction for unambiguous confirmation of the fused isoxazole-pyrimidine system and substituent positions. Complementary techniques include:

  • NMR : 1H/13C NMR to resolve substituent environments (e.g., ethyl/methyl splitting patterns) .
  • IR Spectroscopy : Identification of functional groups (e.g., C-Cl, C=N stretches) .
  • Elemental Analysis : Validation of empirical formula . Discrepancies between computational (DFT) and experimental data should be resolved via multi-technique cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Contradictions often arise from solvent effects, tautomerism, or crystallographic disorder . Mitigation strategies include:

  • Variable-Temperature NMR : To detect dynamic processes (e.g., tautomeric equilibria) .
  • Crystallographic Refinement : High-resolution X-ray data (R factor < 0.05) to resolve disorder .
  • Comparative Analysis : Benchmarking against structurally characterized analogs (e.g., pyrazolo[1,5-a]pyrimidines) .

Case Study : A 0.05 Å mean C-C bond length deviation in X-ray data may indicate disorder; refinement with twin laws or alternative space groups is recommended .

Q. What computational methods are used to predict the reactivity and biological activity of this compound?

  • DFT Calculations : To map electrophilic/nucleophilic sites (e.g., Fukui indices) and predict regioselectivity in reactions .
  • Molecular Docking : For binding affinity studies with biological targets (e.g., kinases or receptors) .
  • ADMET Prediction : Tools like SwissADME to assess drug-likeness and metabolic stability .

Example : DFT-optimized geometries of the isoxazole ring correlate with observed reactivity in Suzuki-Miyaura couplings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.